imino(methyl)(1-methyl-1H-pyrazol-4-yl)-lambda6-sulfanone
Description
Imino(methyl)(1-methyl-1H-pyrazol-4-yl)-lambda⁶-sulfanone is a sulfonamide-derived organosulfur compound characterized by a pyrazole ring substituted with a methyl group at the 1-position and a lambda⁶-sulfanone moiety. The imino-methyl group attached to the sulfanone core introduces unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
imino-methyl-(1-methylpyrazol-4-yl)-oxo-λ6-sulfane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS/c1-8-4-5(3-7-8)10(2,6)9/h3-4,6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKGYZXFTJNQMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=N)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imino(methyl)(1-methyl-1H-pyrazol-4-yl)-lambda6-sulfanone typically involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine . Industrial production methods often involve the use of metal catalysts and controlled reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
imino(methyl)(1-methyl-1H-pyrazol-4-yl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or sulfides.
Substitution: The pyrazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyrazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
imino(methyl)(1-methyl-1H-pyrazol-4-yl)-lambda6-sulfanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of imino(methyl)(1-methyl-1H-pyrazol-4-yl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s core structure shares similarities with other sulfanone- and pyrazole-containing derivatives. Key comparisons include:
A. 3-(Aminomethyl)-1-methyl-1H-pyrazol-4-ylmethyl-lambda⁶-sulfanone Dihydrochloride
- Structural Difference: The aminomethyl substituent at the pyrazole 3-position distinguishes this compound from the target molecule.
- This derivative is cataloged as a building block for drug discovery .
(+)-7-[4-(4-Fluorophenyl)-6-Isopropyl-2-(N-Methyl-N-Methylsulfonylaminopyrimidin)-5-yl]-(3R,5S)-Dihydroxy-(E)-6-Heptenoic Acid Hemicalcium Salt
- Structural Difference: This compound features a methylsulfonyl-substituted imino group on a pyrimidine ring, contrasting with the pyrazole-sulfanone system.
- Such modifications are critical in pharmaceutical agents for metabolic stability .
Physicochemical and Electronic Properties
| Property | Imino(methyl)(1-methyl-1H-pyrazol-4-yl)-lambda⁶-sulfanone | [3-(Aminomethyl)-1-methyl-1H-pyrazol-4-yl] Analogue | Methylsulfonyl-Pyrimidine Derivative |
|---|---|---|---|
| Core Heterocycle | Pyrazole | Pyrazole | Pyrimidine |
| Substituent | Methyl (1-position), Imino-methyl-sulfanone | Aminomethyl (3-position) | Methylsulfonyl-imino |
| Polarity | Moderate (due to sulfanone) | High (aminomethyl) | High (methylsulfonyl) |
| Potential Applications | Catalyst ligands, bioactive intermediates | Drug discovery scaffolds | Pharmaceutical APIs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
